molecular formula C13H18N2O B14177227 (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one CAS No. 850010-18-3

(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one

Cat. No.: B14177227
CAS No.: 850010-18-3
M. Wt: 218.29 g/mol
InChI Key: PVDRCIOKJFBQIG-UHFFFAOYSA-N
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Description

(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one is an organic compound with a complex structure that includes both an imine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one typically involves the condensation of a ketone with an amine. One common method is the reaction of 1-phenylbutan-1-one with 3-aminopropylamine under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a nitrile or an amide.

    Reduction: The imine can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitriles or amides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used in surface functionalization and molecular imprinting.

    3-Aminopropylamine: A simpler amine used in various chemical syntheses.

Uniqueness

(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one is unique due to its dual functional groups (imine and ketone), which allow it to participate in a wider range of chemical reactions compared to simpler amines or ketones. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

850010-18-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(3-aminopropylimino)-1-phenylbutan-1-one

InChI

InChI=1S/C13H18N2O/c1-11(15-9-5-8-14)10-13(16)12-6-3-2-4-7-12/h2-4,6-7H,5,8-10,14H2,1H3

InChI Key

PVDRCIOKJFBQIG-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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